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molecular formula C12H13NO3 B8670583 (6,7-Dimethoxyquinolin-4-yl)methanol

(6,7-Dimethoxyquinolin-4-yl)methanol

Cat. No. B8670583
M. Wt: 219.24 g/mol
InChI Key: RCHTWRJBCGGNHS-UHFFFAOYSA-N
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Patent
US08338455B2

Procedure details

Lithium aluminum hydride (262 mg, 6.90 mmol) was suspended in tetrahydrofuran (20 mL) then cooled to −78° C. A solution of methyl 6,7-dimethoxyquinoline-4-carboxylate (1.55 g, 6.27 mmol) in tetrahydrofuran (20 mL) was added dropwise. The reaction mixture was stirred at −78° C. for 4 hours. The reaction was quenched with ethyl acetate (6 mL) then added sodium sulfate decahydrate and warmed the mixture to room temperature, stirring overnight. The mixture was filtered and the filtrate was concentrated under vacuum. The remaining solid was triturated with dichloromethane, filtered and dried under high vacuum to give 1.2 g of (6,7-dimethoxyquinoline-4-yl)methanol as a light yellow solid. MS (ESI, pos. ion) m/z: 220.0 (M+1).
Quantity
262 mg
Type
reactant
Reaction Step One
Name
methyl 6,7-dimethoxyquinoline-4-carboxylate
Quantity
1.55 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][O:8][C:9]1[CH:10]=[C:11]2[C:16](=[CH:17][C:18]=1[O:19][CH3:20])[N:15]=[CH:14][CH:13]=[C:12]2[C:21](OC)=[O:22]>O1CCCC1>[CH3:7][O:8][C:9]1[CH:10]=[C:11]2[C:16](=[CH:17][C:18]=1[O:19][CH3:20])[N:15]=[CH:14][CH:13]=[C:12]2[CH2:21][OH:22] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
262 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
methyl 6,7-dimethoxyquinoline-4-carboxylate
Quantity
1.55 g
Type
reactant
Smiles
COC=1C=C2C(=CC=NC2=CC1OC)C(=O)OC
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with ethyl acetate (6 mL)
TEMPERATURE
Type
TEMPERATURE
Details
added sodium sulfate decahydrate and warmed the mixture to room temperature
STIRRING
Type
STIRRING
Details
stirring overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The remaining solid was triturated with dichloromethane
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC=1C=C2C(=CC=NC2=CC1OC)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: CALCULATEDPERCENTYIELD 87.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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